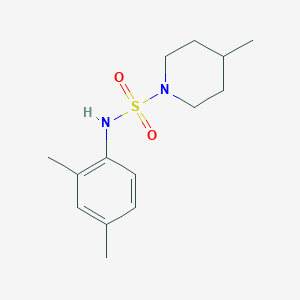

N-(2,4-dimetilfenil)-4-metilpiperidina-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a piperidine ring, which is further substituted with a 2,4-dimethylphenyl group and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Aplicaciones Científicas De Investigación

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .

Biochemical Pathways

The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.

Pharmacokinetics

In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .

Result of Action

The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the piperidine ring with the 2,4-dimethylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Azides, alkylated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the phenyl ring.

N-(2,4-Dimethylphenyl)-N’-methylformamidine: Similar in structure but contains a formamidine group instead of a sulfonamide group.

2,4-Dimethylphenyl isocyanate: Contains the same phenyl group but with an isocyanate functional group.

Uniqueness

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is unique due to its combination of a piperidine ring and a sulfonamide group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications in research and industry.

Actividad Biológica

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Sulfonamides, including N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, have been widely studied for their antibacterial properties, anticancer effects, and enzyme inhibition capabilities. The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis.

- Anticancer Activity : Recent studies indicate that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : Some sulfonamides exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.

Antibacterial Properties

Sulfonamide compounds have demonstrated significant antibacterial activity against a variety of pathogens. For instance, studies show that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide exhibits moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

Anticancer Activity

Research has shown that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide can induce apoptosis in various cancer cell lines. A notable study indicated that this compound led to significant cell cycle arrest in the subG0 phase and activated caspases involved in the apoptotic pathway.

- Cell Cycle Arrest : The compound was found to increase the population of cells in the subG0 phase from 2.05% (control) to 27.1% at a concentration of 10 µg/mL.

- Caspase Activation : The activation levels of caspases -8 and -9 were significantly elevated, indicating both extrinsic and intrinsic pathways of apoptosis were triggered.

| Caspase Type | Activity at 10 µg/mL |

|---|---|

| Caspase-8 | 3.53 ± 0.33 |

| Caspase-9 | 4.54 ± 0.20 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

AChE Inhibition Data

| Compound Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 45% |

| 50 | 70% |

Case Studies

- Study on Anticancer Effects : A study published in Molecules assessed the anticancer potential of several sulfonamide derivatives, including N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide. The findings revealed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL depending on the specific derivative tested .

- Antibacterial Screening : Another study focused on the antibacterial properties of various sulfonamide derivatives showed that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide exhibited promising results against resistant bacterial strains .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKEBCXPWYSAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.